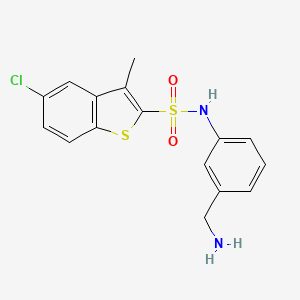
InhA-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
InhA-IN-2 is a compound that has garnered significant attention in the field of tuberculosis research. It is a direct inhibitor of the enoyl-acyl carrier protein reductase enzyme, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. These mycolic acids are crucial components of the bacterial cell wall, making this compound a promising candidate for combating multidrug-resistant tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of InhA-IN-2 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the condensation of specific aldehydes and ketones under acidic or basic conditions to form the core heterocyclic structure.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, which may alter its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
InhA-IN-2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying enzyme inhibition and the development of new synthetic methodologies.
Biology: this compound is used to investigate the biochemical pathways involved in mycolic acid synthesis and bacterial cell wall formation.
Medicine: The compound is a potential candidate for the development of new antitubercular drugs, particularly for treating multidrug-resistant strains of Mycobacterium tuberculosis.
Industry: this compound can be used in the development of diagnostic tools and assays for detecting tuberculosis
作用机制
InhA-IN-2 exerts its effects by directly inhibiting the enoyl-acyl carrier protein reductase enzyme. This enzyme is involved in the fatty acid synthesis pathway, which is essential for the production of mycolic acids. By binding to the active site of the enzyme, this compound prevents the reduction of enoyl-ACP substrates, thereby disrupting the synthesis of mycolic acids and compromising the integrity of the bacterial cell wall .
相似化合物的比较
Isoniazid: A first-line antitubercular drug that also targets the enoyl-acyl carrier protein reductase enzyme but requires activation by the bacterial catalase-peroxidase enzyme.
Triclosan: An antibacterial and antifungal agent that inhibits enoyl-acyl carrier protein reductase in various bacteria.
GSK693 and GSK138: Newly described direct inhibitors of the enoyl-acyl carrier protein reductase enzyme with promising antitubercular activity.
Uniqueness: InhA-IN-2 is unique in its direct inhibition mechanism, which does not require activation by other bacterial enzymes. This makes it particularly valuable in overcoming resistance mechanisms that affect drugs like isoniazid .
属性
分子式 |
C16H15ClN2O2S2 |
|---|---|
分子量 |
366.9 g/mol |
IUPAC 名称 |
N-[3-(aminomethyl)phenyl]-5-chloro-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-10-14-8-12(17)5-6-15(14)22-16(10)23(20,21)19-13-4-2-3-11(7-13)9-18/h2-8,19H,9,18H2,1H3 |
InChI 键 |
OMVVAHZLDYMIPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC(=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


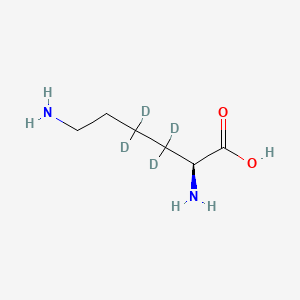
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
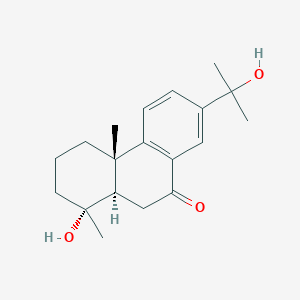
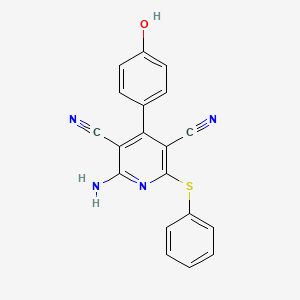
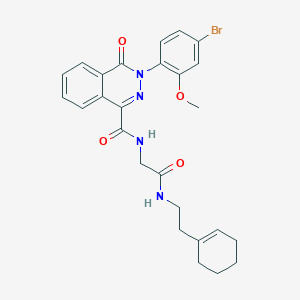
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
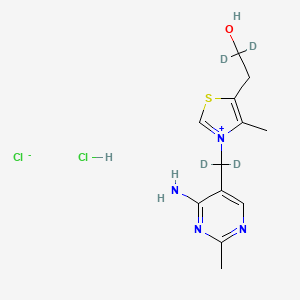
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
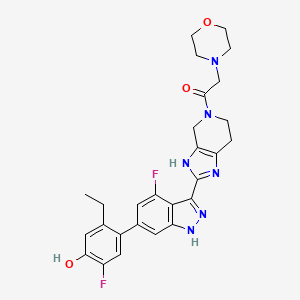
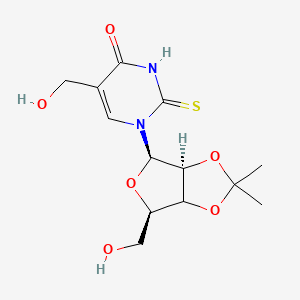
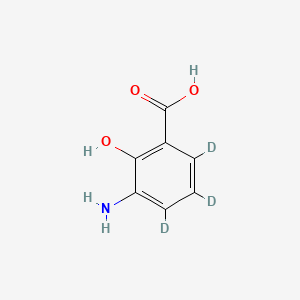
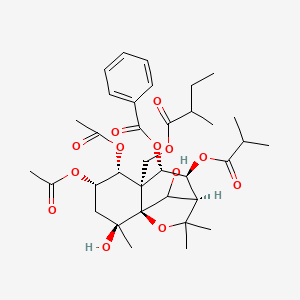
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
